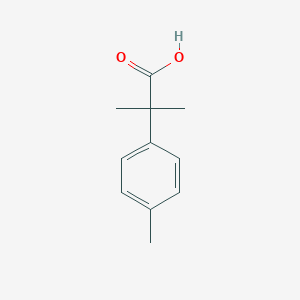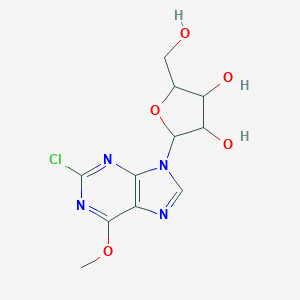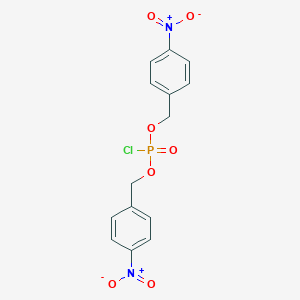
2-Methyl-2-(4-methylphenyl)propansäure
Übersicht
Beschreibung
2-Methyl-2-(4-methylphenyl)propanoic acid, also known as MMPPA, is an organic compound used in a wide range of scientific and industrial applications. It is a white crystalline solid that is soluble in water and other organic solvents. Its unique structure and properties make it an ideal choice for a variety of research and industrial processes.
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Industrie
“2-Methyl-2-(4-methylphenyl)propansäure” ist eine Verunreinigung von Ibuprofen . Ibuprofen ist ein häufig verwendetes nichtsteroidales Antirheumatikum (NSAR), das zur Linderung von Schmerzen, Reduzierung von Entzündungen und Senkung von Fieber eingesetzt wird. Daher ist diese Verbindung für die Produktion und Qualitätskontrolle von Ibuprofen in der pharmazeutischen Industrie von entscheidender Bedeutung .
Enzymatische Veresterung
Diese Verbindung wurde in Studien zur enzymatischen Veresterung verwendet . Insbesondere wurde sie zur Trennung ihrer Enantiomere durch enzymatische Veresterung in organischem Lösungsmittel verwendet . Dieser Prozess ist wichtig für die Herstellung enantiomerenreiner Verbindungen, die häufig in pharmazeutischen Anwendungen erforderlich sind .
Analytische Anwendungen
“this compound” eignet sich für den Einsatz in verschiedenen analytischen Anwendungen, darunter unter anderem pharmazeutische Freigabeprüfungen, pharmazeutische Methodenentwicklung für qualitative und quantitative Analysen . Sie kann in diesen Tests als Standard verwendet werden, um die Genauigkeit und Zuverlässigkeit der Ergebnisse zu gewährleisten .
Organische Synthese
Diese Verbindung ist eine vielseitige chemische Verbindung, die in verschiedenen wissenschaftlichen Forschungsarbeiten verwendet wird. Ihre einzigartige Struktur ermöglicht vielfältige Anwendungen, wodurch sie zu einem wichtigen Bestandteil für Studien in der organischen Synthese wird.
Materialwissenschaften
In den Materialwissenschaften kann “this compound” bei der Synthese neuer Materialien verwendet werden. Ihre einzigartige Struktur kann zu den Eigenschaften der synthetisierten Materialien beitragen.
Antibiotika-Produktion
“this compound” ist ein alkalisches Abbauprodukt von Azalomycin-B, einem Makrolid-Antibiotikum, das von Streptomyces hygroscopicus var. azalomyceticus . Dies deutet auf ihre potenzielle Rolle bei der Produktion oder Synthese von Antibiotika hin .
Safety and Hazards
Wirkmechanismus
Target of Action
2-Methyl-2-(4-methylphenyl)propanoic acid, also referred to as α,4-Dimethylphenylacetic acid, is an alkaline decomposition product of azalomycin-B, a macrolide antibiotic produced by Streptomyces hygroscopicus var. azalomyceticus
Mode of Action
It’s known that the compound can participate in reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
The compound’s involvement in reactions at the benzylic position suggests it may influence pathways involving free radicals, nucleophiles, and oxidation processes .
Pharmacokinetics
Its solubility in chloroform and methanol suggests it may have some degree of bioavailability.
Result of Action
It’s known that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Methyl-2-(4-methylphenyl)propanoic acid. For instance, its reactivity with bromine in water suggests that the presence of certain substances in the environment can facilitate its participation in chemical reactions .
Eigenschaften
IUPAC Name |
2-methyl-2-(4-methylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-8-4-6-9(7-5-8)11(2,3)10(12)13/h4-7H,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHDBWXXRCCHGQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90494717 | |
| Record name | 2-Methyl-2-(4-methylphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90494717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20430-18-6 | |
| Record name | 2-Methyl-2-(4-methylphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90494717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-[(2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-imino-3-methylpyrimidin-2-one;methyl hydrogen sulfate](/img/structure/B29417.png)






